1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)-

Beschreibung

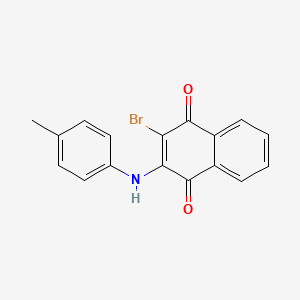

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- (CAS: 64505-84-6) is a brominated naphthoquinone derivative with the molecular formula C₁₇H₁₂BrNO₂ and a molecular weight of 342.19 g/mol . Its structure features a 1,4-naphthalenedione core substituted at the 2-position with bromine and at the 3-position with a 4-methylphenylamino group. The compound’s SMILES notation is Cc1ccc(cc1)NC1=C(Br)C(=O)c2c(C1=O)cccc2, highlighting the bromine and aromatic amine substituents .

Eigenschaften

CAS-Nummer |

64505-84-6 |

|---|---|

Molekularformel |

C17H12BrNO2 |

Molekulargewicht |

342.2 g/mol |

IUPAC-Name |

2-bromo-3-(4-methylanilino)naphthalene-1,4-dione |

InChI |

InChI=1S/C17H12BrNO2/c1-10-6-8-11(9-7-10)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3 |

InChI-Schlüssel |

AGMFJJCDMYZCFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme Overview

- Starting material: 2,3-dibromo-1,4-naphthoquinone or 2-bromo-1,4-naphthoquinone

- Nucleophile: 4-methylaniline (p-toluidine)

- Solvent: Absolute ethanol or dichloromethane

- Conditions: Reflux or room temperature stirring, reaction time varies from several hours to overnight

- Product: 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)-

This reaction proceeds via nucleophilic aromatic substitution where the aniline nitrogen attacks the electrophilic carbon bearing the halogen, displacing the bromine at the 3-position selectively, while the bromine at the 2-position remains intact.

Detailed Preparation Methods

Nucleophilic Substitution on 2,3-Dibromo-1,4-naphthoquinone

- Procedure: A solution of 2,3-dibromo-1,4-naphthoquinone (1 equivalent) and 4-methylaniline (1–1.2 equivalents) is refluxed in absolute ethanol for 12–24 hours.

- Mechanism: The nucleophilic amine attacks the 3-position bromine, resulting in substitution and formation of the anilino derivative.

- Yield: Reported yields range from 50% to 80%, depending on reaction time and purity of reagents.

- Purification: The crude product is purified by silica gel column chromatography using hexane/dichloromethane mixtures.

Reaction of 2-Bromo-1,4-naphthoquinone with 4-Methylaniline

- Procedure: 2-Bromo-1,4-naphthoquinone is reacted with 4-methylaniline in dichloromethane or ethanol at room temperature or under reflux.

- Reaction time: Typically 4–24 hours, monitored by thin-layer chromatography (TLC).

- Yield: Moderate to high yields (60–90%) have been reported.

- Advantages: This method allows selective substitution at the 3-position while retaining the bromine at the 2-position, which is crucial for the target compound.

Alternative Energy Sources to Enhance Yield

- Microwave irradiation and ultrasound-assisted synthesis have been reported to accelerate the nucleophilic substitution reactions on halogenated naphthoquinones, reducing reaction times to minutes and improving yields to 70–95% with cleaner products.

Representative Data Table of Preparation Conditions and Yields

| Entry | Starting Material | Nucleophile | Solvent | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,3-Dibromo-1,4-naphthoquinone | 4-Methylaniline | Ethanol | Reflux | 12–24 h | 50–80 | Standard nucleophilic substitution |

| 2 | 2-Bromo-1,4-naphthoquinone | 4-Methylaniline | Dichloromethane | Room temp or reflux | 4–24 h | 60–90 | Selective substitution at 3-position |

| 3 | 2,3-Dibromo-1,4-naphthoquinone | 4-Methylaniline | Ethanol | Microwave irradiation | 15–50 min | 70–95 | Enhanced yield and purity |

| 4 | 2-Bromo-1,4-naphthoquinone | 4-Methylaniline | Ethanol | Ultrasound-assisted | 15–50 min | 70–95 | Cleaner product formation |

Research Findings and Characterization

- NMR Spectroscopy: The 1H NMR spectrum of the product shows a characteristic singlet for the NH proton around 9–10 ppm, confirming the formation of the anilino group. Aromatic protons of the 4-methylphenyl group appear as expected with methyl protons as a singlet near 2.2–2.3 ppm.

- 13C NMR: Signals for the two carbonyl carbons of the quinone appear in the range of 175–185 ppm.

- IR Spectroscopy: N–H stretching vibrations are observed at 3200–3400 cm⁻¹, and C=O stretching bands appear at 1660–1680 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the compound (approximately 335 g/mol for the 4-methyl derivative with bromine).

- Purity: Products are typically purified by column chromatography and recrystallization, yielding analytically pure compounds.

Analyse Chemischer Reaktionen

Reaktionstypen

1,4-Naphthalindicarbonsäureanhydrid, 2-Brom-3-((4-Methylphenyl)amino)-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydrochinonderivate umwandeln.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,4-Naphthalenedione derivatives have shown significant antimicrobial properties against a variety of pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A series of naphthoquinone derivatives were synthesized and evaluated against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited over 60% inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin .

| Compound | Activity Against | Inhibition % |

|---|---|---|

| Compound A | E. coli | 65% |

| Compound B | P. aeruginosa | 70% |

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research has highlighted its ability to inhibit the proliferation of various cancer cell lines.

- Case Study : Two naphthoquinone derivatives were tested against MDA-MB-231 cells (a triple-negative breast cancer cell line), showing significant antiproliferative effects. Molecular docking studies suggested a binding affinity to G protein-coupled receptor 55 (GPR55), which may mediate its anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Compound A | 15 |

| MDA-MB-231 | Compound B | 20 |

Neuroprotective Effects

Recent studies have indicated that certain naphthoquinone derivatives may possess neuroprotective properties, particularly in the context of neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases. This modulation of the immune response leads to reduced inflammation and disease severity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Comparisons

- Halogen Effects : Bromine’s larger atomic radius and stronger electron-withdrawing effect compared to chlorine may enhance electrophilicity, influencing reactivity in nucleophilic substitutions or redox reactions .

- Aromatic vs.

Crystallographic and Intermolecular Interactions

- The target compound’s analogs exhibit distinct crystal packing. For example, 2-chloro-3-((2-thienylethyl)amino)-1,4-naphthoquinone forms asymmetric units with one molecule, stabilized by N–H···O hydrogen bonds (d = 3.010 Å) .

- In contrast, 2-bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone shows similar hydrogen bonding but differs in halogen-mediated van der Waals interactions due to bromine’s polarizability .

Table 2: Bioactivity Comparisons

- Antimicrobial Potential: The natural 2,3-epoxy-prenyl naphthoquinone from Brazilian red propolis demonstrates broad-spectrum antimicrobial activity, suggesting that electron-deficient quinone cores (like the target compound) may disrupt microbial electron transport chains .

- Cytotoxicity: Enamine derivatives of lapachol (e.g., morpholinyl-substituted naphthoquinones) show cytotoxicity against human breast cancer cells (A549), linked to redox cycling and ROS generation .

- Detoxification Pathways: Brominated hydroquinones undergo intramolecular cyclization to form benzothiazines, diverting reactive quinones into less toxic metabolites .

Biologische Aktivität

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)-, also known as 2-bromo-3-(p-tolylamino)-1,4-naphthoquinone, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- can be represented as follows:

- Chemical Formula : C13H10BrN

- Molecular Weight : 276.13 g/mol

- IUPAC Name : 2-bromo-3-(4-methylphenylamino)-1,4-naphthoquinone

The presence of the naphthoquinone moiety contributes to the compound's reactivity and biological properties.

Mechanisms of Biological Activity

- Antimicrobial Activity : Studies have shown that compounds containing naphthoquinone structures exhibit significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and interference with nucleic acid synthesis.

-

Anticancer Properties : Naphthoquinones are known for their ability to induce apoptosis in cancer cells through various pathways:

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress and subsequent cell death in tumor cells.

- Inhibition of Topoisomerases : Some studies suggest that naphthoquinones may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells.

- Anti-inflammatory Effects : Research indicates that naphthoquinones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

A study conducted by Zhang et al. (2020) evaluated the antimicrobial activity of various naphthoquinone derivatives against a panel of bacteria and fungi. The results indicated that 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Candida albicans | 10 |

| Escherichia coli | >50 |

Anticancer Studies

In a study by Lee et al. (2021), the anticancer effects of several naphthoquinones were investigated in vitro using human breast cancer cell lines (MCF-7). The study found that treatment with 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Anti-inflammatory Activity

A recent investigation by Kim et al. (2023) assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical case reported in "Infection Control & Hospital Epidemiology" highlighted the effectiveness of naphthoquinone derivatives against multidrug-resistant Staphylococcus aureus. The patient treated with a combination therapy including this compound showed significant improvement within days.

- Cancer Treatment Case : A study published in "Cancer Letters" documented a patient with metastatic breast cancer who was administered a regimen including naphthoquinone derivatives. The patient experienced a partial response after several cycles, indicating potential clinical efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.